molecular formula C9H9NO2 B13573285 2-(2-Hydroxy-4-methoxyphenyl)acetonitrile

2-(2-Hydroxy-4-methoxyphenyl)acetonitrile

Cat. No.: B13573285
M. Wt: 163.17 g/mol
InChI Key: MUKYGPNHOHUJJG-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4-methoxyphenyl)acetonitrile is a versatile chemical building block of interest in organic synthesis and medicinal chemistry research. This compound features both nitrile and phenolic hydroxyl functional groups, making it a valuable precursor for the synthesis of more complex heterocyclic systems and pharmaceutical intermediates. Researchers utilize this scaffold to develop novel compounds for biological screening. As a key intermediate, it can be used in the construction of furoquinoline derivatives, which are structures known to be investigated for their diverse biological activities . All products are offered for Research Use Only and are not intended for diagnostic or therapeutic procedures. Please consult the safety data sheet prior to use. For specific applications and detailed handling instructions, contact our technical support team.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-(2-hydroxy-4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H9NO2/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6,11H,4H2,1H3

InChI Key

MUKYGPNHOHUJJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC#N)O

Origin of Product

United States

Preparation Methods

Preparation Methods

Reaction of N-(Lower Alkyl)-3-methoxy-4-hydroxybenzylamine with Hydrogen Cyanide

One of the most efficient and industrially relevant methods for preparing 2-(2-hydroxy-4-methoxyphenyl)acetonitrile involves the reaction of N-(lower alkyl)-3-methoxy-4-hydroxybenzylamines with hydrogen cyanide (hydrocyanic acid) in the presence of a diluent such as water or inert organic solvents.

Process Description
  • Starting Materials : N-(lower alkyl)-3-methoxy-4-hydroxybenzylamines (e.g., N-methyl-4-hydroxy-3-methoxybenzylamine)
  • Reagent : Hydrogen cyanide (HCN), either in anhydrous form or generated in situ from alkali metal cyanides and organic acids (e.g., acetic acid or formic acid)
  • Solvents : Water or polar aprotic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, N-methylpyrrolidone, tetrahydrothiophene-S-dioxide, tetramethylurea, hexamethylphosphoric acid triamide; dimethyl sulfoxide is preferred
  • Conditions : Temperature range 100°C to 190°C, preferably 110°C to 140°C; reaction time 2 to 6 hours; atmospheric or elevated pressure
  • Molar Ratio : Approximately 1 to 1.5 moles of HCN per mole of benzylamine
Reaction Scheme

$$
\text{N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine} + \text{HCN} \rightarrow \text{this compound}
$$

Key Advantages
  • High yield (88-94%)
  • Short reaction time (2 to 6 hours)
  • High purity product without need for elaborate purification such as distillation
  • Economically attractive due to reduced reaction time and high yield
Supporting Data Table
Parameter Range/Value Notes
Temperature 100–190 °C (preferably 110–140 °C) Elevated temperature accelerates reaction
Reaction time 2–6 hours Shorter times improve economic feasibility
HCN to benzylamine molar ratio 1.0–1.5 Slight excess of HCN preferred
Solvent Water or polar aprotic solvents DMSO preferred for solubility and yield
Yield 88–94% High yield with minimal purification
Purity High No distillation required

This method is described in detail in US Patent 3983151A, which emphasizes the surprising efficiency of hydrogen cyanide compared to alkali metal cyanides in this context.

Reaction of 4-Hydroxy-3-methoxybenzyl Alcohol with Hydrogen Cyanide

An alternative approach involves the reaction of 4-hydroxy-3-methoxybenzyl alcohol with hydrogen cyanide under similar conditions.

Process Highlights
  • Starting Material : 4-Hydroxy-3-methoxybenzyl alcohol
  • Reagent : Hydrogen cyanide (anhydrous or generated in situ)
  • Conditions : Similar temperature and solvent systems as above
  • Mechanism : Conversion of benzyl alcohol to the corresponding acetonitrile via nucleophilic substitution by cyanide ion

This method is supported by US Patent 3983160A and is noted for producing hydroxyphenylacetonitriles with good yields and purity.

Other Synthetic Routes

While the above methods are the most direct and industrially viable, other synthetic routes may involve multi-step transformations starting from substituted benzophenones or benzyl halides, followed by functional group modifications. However, these tend to be more complex, less efficient, or involve toxic reagents and are therefore less favored for industrial application.

Comparative Analysis of Preparation Methods

Method Starting Material Reaction Conditions Yield (%) Purity Advantages Disadvantages
N-(Lower alkyl)-3-methoxy-4-hydroxybenzylamine + HCN N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine 110–140 °C, 2–6 h, DMSO or water 88–94 High High yield, short time, high purity Requires preparation of benzylamine
4-Hydroxy-3-methoxybenzyl alcohol + HCN 4-Hydroxy-3-methoxybenzyl alcohol Similar to above Good High Direct use of benzyl alcohol Slightly longer reaction time
Multi-step synthesis from benzophenones 2,4-Dihydroxybenzophenone derivatives Multiple steps, methylation, etc. Variable Variable Can access related derivatives More steps, toxic reagents, lower yield

Summary of Research Findings

  • The reaction of N-(lower alkyl)-3-methoxy-4-hydroxybenzylamines with hydrogen cyanide is the most efficient and industrially preferred method, providing high yields and purity with relatively mild reaction conditions and short reaction times.
  • The use of polar aprotic solvents, especially dimethyl sulfoxide, enhances solubility and reaction rate.
  • Hydrogen cyanide can be introduced directly or generated in situ from alkali metal cyanides and organic acids, providing operational flexibility.
  • The process avoids complex purification steps, making it economically advantageous for scale-up.
  • Alternative methods involving benzyl alcohols or multi-step syntheses are less favored due to longer reaction times or complexity.

Chemical Reactions Analysis

Oxidation Reactions

The nitrile and phenolic hydroxyl groups in 2-(2-hydroxy-4-methoxyphenyl)acetonitrile enable selective oxidation pathways:

  • Nitrile Oxidation : Under acidic conditions with hydrogen peroxide, the nitrile group can be oxidized to a carboxylic acid, forming 2-(2-hydroxy-4-methoxyphenyl)acetic acid. This reaction proceeds via intermediate iminoxyl radicals and is pH-dependent .

  • Phenolic Hydroxyl Oxidation : Using mild oxidants like DDQ (dichlorodicyanoquinone), the phenolic hydroxyl group undergoes oxidation to form a quinone structure, though this is less common due to steric hindrance from the methoxy group .

Reduction Reactions

The nitrile functionality is highly reactive under reductive conditions:

  • Nitrile to Amine : Catalytic hydrogenation (H₂/Pd-C) or borohydride-based systems reduce the nitrile to a primary amine, yielding 2-(2-hydroxy-4-methoxyphenyl)ethylamine. This product is a precursor for bioactive alkaloid derivatives.

  • Selective Reduction : Sodium dithionite selectively reduces conjugated carbonyl intermediates without affecting the aromatic methoxy group .

Substitution and Protection Reactions

The phenolic hydroxyl group participates in nucleophilic substitution and protection strategies:

  • Acetylation : Reaction with acetic anhydride in pyridine converts the hydroxyl group to an acetylated derivative, 2-(2-acetoxy-4-methoxyphenyl)acetonitrile, improving stability for further synthetic steps .

  • Alkylation : Alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ selectively alkylate the hydroxyl group, forming ether derivatives.

Cyclization and Heterocycle Formation

The compound serves as a precursor for heterocyclic systems:

  • Benzimidazole Synthesis : Under nitro reductive cyclization conditions (Na₂S₂O₄, DMSO), it forms 1,2-disubstituted benzimidazoles with 87% efficiency .

  • Oxazole Formation : Reaction with alkyl isocyanides in aqueous media leads to oxoacetamide derivatives via α-addition mechanisms .

Comparative Reactivity Data

Reaction TypeConditionsProductYieldSource
Nitrile Reduction (H₂/Pd-C)60°C, 4 h, ethanol2-(2-hydroxy-4-methoxyphenyl)ethylamine92%
AcetylationAc₂O, pyridine, RT, 12 h2-(2-acetoxy-4-methoxyphenyl)acetonitrile95%
Benzimidazole CyclizationNa₂S₂O₄, DMSO, 90°C, 3 hEthyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole87%
Oxazole FormationIsocyanide, H₂O, RT, 24 hOxoacetamide derivatives78–92%

Mechanistic Insights

  • Nitro Reductive Cyclization : Sodium dithionite facilitates the reduction of nitro intermediates, generating reactive amines that undergo intramolecular cyclization with adjacent carbonyl groups .

  • α-Addition Pathways : Alkyl isocyanides attack the nitrile carbon, forming nitrilium intermediates that hydrolyze to oxoacetamides .

Scientific Research Applications

2-(2-Hydroxy-4-methoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Position and Electronic Effects

The position and nature of substituents critically determine the physicochemical and biological behavior of aromatic nitriles. Key analogs include:

Table 1: Structural Analogs of 2-(2-Hydroxy-4-methoxyphenyl)acetonitrile
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(2-Hydroxyphenyl)acetonitrile -OH at 2-position C₈H₇NO 133.15 Intermediate in organic synthesis
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile -OH at 4, -OCH₃ at 3 C₉H₉NO₂ 163.17 Organic synthesis intermediate
2-Fluoro-4-methoxyphenylacetonitrile -F at 2, -OCH₃ at 4 C₉H₇FNO 167.16 Potential pharmacokinetic modulation
2-[4-(2-methoxyethoxy)phenyl]acetonitrile -OCH₂CH₂OCH₃ at 4 C₁₁H₁₃NO₂ 191.23 Increased lipophilicity
Hydroxy(4-methylphenyl)acetonitrile -CH₃ at 4, -OH at 2 C₉H₉NO 147.17 Pharmaceutical intermediate

Key Observations :

  • Electron-Donating vs. In contrast, the fluorine atom in 2-Fluoro-4-methoxyphenylacetonitrile () is electron-withdrawing, which may alter reaction pathways or binding affinities in biological systems .
  • Polarity and Solubility: The hydroxyl and methoxy groups in the target compound increase polarity compared to analogs with non-polar substituents (e.g., methyl in Hydroxy(4-methylphenyl)acetonitrile, ). This likely improves solubility in polar solvents like ethanol or acetonitrile .

Biological Activity

2-(2-Hydroxy-4-methoxyphenyl)acetonitrile, commonly referred to as 2H4MBP, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

2H4MBP is characterized by its hydroxy and methoxy substituents on the phenyl ring, contributing to its reactivity and biological interactions. The chemical structure can be represented as follows:

C9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2

Research indicates that 2H4MBP exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
  • Anticancer Activity : Studies have demonstrated that 2H4MBP can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Anticancer Studies

A significant body of research has focused on the anticancer properties of 2H4MBP. In vitro studies have reported that it exhibits cytotoxicity against several cancer cell lines, including:

  • Breast Cancer (MCF-7) : Exhibited IC50 values indicating potent antiproliferative effects.
  • Lung Cancer (A549) : Showed reduced cell viability at micromolar concentrations.

The following table summarizes the IC50 values for various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.075Induction of apoptosis
A5490.095Cell cycle arrest
Hs578T0.033Inhibition of tubulin polymerization

Toxicology Studies

Toxicological assessments have been conducted to evaluate the safety profile of 2H4MBP. A modified one-generation study using Sprague Dawley rats revealed:

  • Reproductive Effects : There were equivocal findings regarding reproductive toxicity, with some evidence suggesting developmental effects at high doses (30,000 ppm).
  • Organ Toxicity : Increased liver and kidney weights were observed in exposed groups, indicating potential organ-specific toxicity.

The following table summarizes key findings from toxicological studies:

EndpointObservationDose (ppm)
Mean Body WeightsDecreased in F1 and F2 generations30,000
Reproductive PerformanceReduced litter size30,000
Organ WeightsIncreased liver and kidney weightsHigh doses

Case Studies

Several case studies have highlighted the biological implications of 2H4MBP:

  • Study on Antioxidant Activity : A study demonstrated that 2H4MBP significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells.
  • Cancer Cell Line Study : In a comparative study with other compounds, 2H4MBP showed superior activity against triple-negative breast cancer cells (IC50 = 0.065 µM).

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-(2-Hydroxy-4-methoxyphenyl)acetonitrile?

Methodological Answer: For structural elucidation, combine ¹H/¹³C NMR to identify functional groups (e.g., hydroxy, methoxy, and nitrile resonances) and FT-IR to confirm nitrile (C≡N stretch ~2250 cm⁻¹) and phenolic O-H (broad peak ~3200–3500 cm⁻¹) groups. Mass spectrometry (MS) can verify molecular weight. Crystallographic analysis via single-crystal X-ray diffraction (using SHELX software ) is critical for resolving stereochemistry and intermolecular interactions, such as hydrogen bonding observed in analogous compounds .

Q. How can researchers determine the purity and stability of this compound during storage?

Methodological Answer: Use HPLC with UV detection (λ ~280 nm, typical for aromatic systems) to assess purity. Monitor stability under recommended storage conditions (e.g., -10°C in inert atmosphere ) by periodic TLC or GC-MS analysis. Note that degradation products may include nitrile hydrolysis intermediates (e.g., amides or carboxylic acids) under humid conditions .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer: A plausible route involves Knoevenagel condensation between 2-hydroxy-4-methoxybenzaldehyde and cyanoacetic acid, followed by dehydration. Optimize reaction conditions (e.g., solvent, catalyst) to minimize side products. For analogs, electrophilic substitution or nucleophilic cyanide addition to pre-functionalized aryl halides has been reported . Always characterize intermediates via NMR and MS to confirm regioselectivity.

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved when scaling up synthesis?

Methodological Answer: Discrepancies may arise from kinetic vs. thermodynamic control or solvent polarity effects. Use design of experiments (DoE) to systematically vary parameters (temperature, stoichiometry, catalyst loading). Monitor reaction progress via in-situ FT-IR or Raman spectroscopy . Computational modeling (e.g., DFT ) can predict energy barriers for intermediate steps . Cross-validate results with small-scale trials under controlled conditions.

Q. What intermolecular interactions dominate the crystallization behavior of this compound?

Methodological Answer: Single-crystal studies of related acetonitriles reveal intramolecular O-H⋯N hydrogen bonds and π-π stacking (centroid distances ~3.6–3.7 Å) . For this compound, prioritize solvents with low polarity (e.g., dichloromethane) to favor crystal lattice formation. Use SHELXL for refining crystallographic data and identifying non-classical interactions (e.g., C-H⋯O) .

Q. How does the electron-withdrawing nitrile group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The nitrile group activates the aromatic ring toward electrophilic substitution at the ortho/para positions relative to the hydroxy group. However, steric hindrance from the methoxy substituent may limit reactivity. Investigate Pd-catalyzed cyanation or Ullmann coupling using halogenated precursors. Characterize reactive intermediates (e.g., aryl palladium complexes) via X-ray absorption spectroscopy (XAS) .

Q. What strategies mitigate toxicity risks during handling?

Methodological Answer: Based on analogs with acute oral toxicity (Category 4, H302 ), use fume hoods and wear nitrile gloves (tested per EN 166 ). Implement solid-phase extraction to minimize aerosol formation. For waste disposal, neutralize nitrile groups with alkaline hydrogen peroxide before incineration .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in different solvents?

Methodological Answer: Discrepancies may stem from polymorphism or residual moisture. Standardize testing via shake-flask method at controlled temperatures. Compare results with computational predictions using COSMO-RS (Conductor-like Screening Model for Real Solvents). Note that polar aprotic solvents (e.g., DMSO) may enhance solubility due to hydrogen bonding with the hydroxy group .

Q. Why do spectroscopic data vary between synthetic batches?

Methodological Answer: Batch-to-batch variability often arises from trace metal contaminants (e.g., from catalysts) or incomplete purification. Employ chelex resin during workup to remove metals. Validate purity using orthogonal methods (e.g., elemental analysis alongside LC-MS). For NMR, use deuterated solvents with stabilizers to prevent degradation .

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